5-Chloro-3-(propan-2-yl)-1,2,4-thiadiazole
Overview
Description
5-Chloro-3-(propan-2-yl)-1,2,4-thiadiazole is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure
Mechanism of Action
Target of Action
A structurally similar compound, (s)-5-chloro-3-((3,5-dimethylphenyl)sulfonyl)-n-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1h-indole-2-carboxamide (rs4690), has been reported to inhibit the dishevelled 1 (dvl1) protein , which plays a crucial role in the WNT/β-catenin pathway .
Mode of Action
The structurally similar compound rs4690 has been shown to selectively inhibit the binding of dvl1 , which could potentially disrupt the WNT/β-catenin pathway .
Biochemical Pathways
The structurally similar compound rs4690 has been shown to affect the wnt/β-catenin pathway , which regulates a wide range of cellular functions and whose dysregulation is associated with the development of cancer .
Biochemical Analysis
Cellular Effects
The effects of 5-Chloro-3-(propan-2-yl)-1,2,4-thiadiazole on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the WNT/β-catenin pathway, which is crucial for regulating cell proliferation and differentiation . Additionally, it can induce changes in gene expression, leading to alterations in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, this compound has been shown to inhibit the binding of Dishevelled 1 (DVL1) protein to its receptor Frizzled, thereby disrupting the WNT/β-catenin signaling pathway . This inhibition can result in changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to changes in its efficacy and potency. Long-term exposure to this compound can result in sustained alterations in cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enzyme inhibition and modulation of signaling pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Studies have identified threshold effects, where the compound’s impact shifts from therapeutic to toxic, highlighting the importance of dosage optimization .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of metabolites and the overall metabolic balance within cells. For example, it may inhibit key enzymes in glycolysis or the citric acid cycle, leading to changes in energy production and metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, this compound may be transported into cells via membrane transporters and subsequently distributed to various organelles, where it exerts its effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect energy production and metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(propan-2-yl)-1,2,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of thiosemicarbazide with chloroacetone in the presence of a base, leading to the formation of the thiadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(propan-2-yl)-1,2,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups into the thiadiazole ring.
Scientific Research Applications
5-Chloro-3-(propan-2-yl)-1,2,4-thiadiazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Agriculture: It is explored for its potential use as a pesticide or herbicide due to its ability to disrupt specific biological pathways in pests and weeds.
Materials Science: It is investigated for its potential use in the development of new materials with unique electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-3-(propan-2-yl)-1H-indole: Another heterocyclic compound with similar structural features but different chemical properties and applications.
Fluoropyridines: Compounds with fluorine atoms in the pyridine ring, which have different reactivity and applications compared to thiadiazoles.
Uniqueness
5-Chloro-3-(propan-2-yl)-1,2,4-thiadiazole is unique due to its specific ring structure containing both sulfur and nitrogen atoms, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-chloro-3-propan-2-yl-1,2,4-thiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2S/c1-3(2)4-7-5(6)9-8-4/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBVSQNEHPVFIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NSC(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40512112 | |
Record name | 5-Chloro-3-(propan-2-yl)-1,2,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40512112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51302-12-6 | |
Record name | 5-Chloro-3-(propan-2-yl)-1,2,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40512112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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